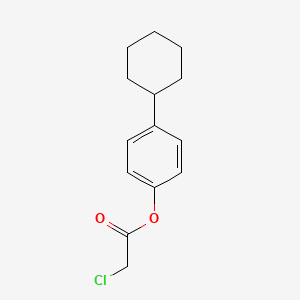

(4-Cyclohexylphenyl) 2-chloroacetate

Beschreibung

(4-Cyclohexylphenyl) 2-chloroacetate is an ester derivative of 2-chloroacetic acid, characterized by a cyclohexylphenyl substituent at the para position of the phenyl ring. Esters of 2-chloroacetic acid are widely used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules.

Eigenschaften

CAS-Nummer |

6299-68-9 |

|---|---|

Molekularformel |

C14H17ClO2 |

Molekulargewicht |

252.73 g/mol |

IUPAC-Name |

(4-cyclohexylphenyl) 2-chloroacetate |

InChI |

InChI=1S/C14H17ClO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |

InChI-Schlüssel |

PUTRXHLLQUSSBS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the esterification of 4-cyclohexylphenol with chloroacetic acid or its derivatives. One common method is the reaction of 4-cyclohexylphenol with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods: On an industrial scale, the production of (4-Cyclohexylphenyl) 2-chloroacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Cyclohexylphenyl) 2-chloroacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water and a base or acid catalyst, (4-Cyclohexylphenyl) 2-chloroacetate can hydrolyze to form 4-cyclohexylphenol and chloroacetic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, or thiols under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Amides, esters, or thioesters: from nucleophilic substitution.

4-Cyclohexylphenol and chloroacetic acid: from hydrolysis.

Alcohol: from reduction.

Wissenschaftliche Forschungsanwendungen

(4-Cyclohexylphenyl) 2-chloroacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Cyclohexylphenyl) 2-chloroacetate depends on its specific application. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally related 2-chloroacetate esters, emphasizing synthesis methods, reactivity, and applications.

Structural and Functional Group Variations

Biologische Aktivität

(4-Cyclohexylphenyl) 2-chloroacetate is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and research findings.

- Chemical Formula : C14H17ClO2

- Molecular Weight : 250.74 g/mol

- CAS Number : 347504

Synthesis

The synthesis of (4-Cyclohexylphenyl) 2-chloroacetate typically involves the reaction of cyclohexylphenol with chloroacetyl chloride. The reaction can be facilitated through standard organic synthesis techniques, including Friedel-Crafts acylation methods.

Antimicrobial Activity

Studies have indicated that (4-Cyclohexylphenyl) 2-chloroacetate possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Research indicates that compounds similar to (4-Cyclohexylphenyl) 2-chloroacetate exhibit anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.

Case Studies and Experimental Findings

- Antibacterial Activity : In a study evaluating derivatives of chloroacetates, it was found that (4-Cyclohexylphenyl) 2-chloroacetate significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anti-inflammatory Mechanism : A comparative analysis of similar compounds revealed that (4-Cyclohexylphenyl) 2-chloroacetate reduced pro-inflammatory cytokines in vitro, indicating a potential mechanism for its anti-inflammatory activity.

Data Table: Biological Activity Overview

| Activity Type | Test Organism/Model | Concentration | Observed Effect |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 µg/mL | Significant growth inhibition |

| Antibacterial | Escherichia coli | 50 µg/mL | Significant growth inhibition |

| Anti-inflammatory | In vitro human cell model | Variable | Reduced pro-inflammatory cytokines |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.